molecular formula C18H16Cl2F4N2 B14011952 N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-3-(trifluoromethyl)aniline CAS No. 1960-49-2

N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-3-(trifluoromethyl)aniline

Cat. No.: B14011952
CAS No.: 1960-49-2
M. Wt: 407.2 g/mol
InChI Key: RBLQMVOEGQSMFB-UHFFFAOYSA-N
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Description

N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-3-(trifluoromethyl)aniline is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-3-(trifluoromethyl)aniline typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the iminomethyl group: This step involves the reaction of 4-fluoroaniline with formaldehyde and a suitable amine to form the iminomethyl group.

    Introduction of the chloroethyl groups: The iminomethyl intermediate is then reacted with 2-chloroethylamine under controlled conditions to introduce the chloroethyl groups.

    Addition of the trifluoromethyl group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its structural features could make it a candidate for drug development and biochemical studies.

Medicine

The compound’s potential medicinal applications could include its use as a precursor for the synthesis of pharmaceuticals. Its functional groups may impart specific biological activities, making it a subject of interest in medicinal chemistry.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties may make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-3-(trifluoromethyl)aniline involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups may enable it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action could include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)iminomethyl]-3-(trifluoromethyl)aniline
  • N,N-bis(2-chloroethyl)-4-[(4-bromophenyl)iminomethyl]-3-(trifluoromethyl)aniline
  • N,N-bis(2-chloroethyl)-4-[(4-methylphenyl)iminomethyl]-3-(trifluoromethyl)aniline

Uniqueness

N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-3-(trifluoromethyl)aniline is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The trifluoromethyl group also contributes to its uniqueness by enhancing its stability and lipophilicity.

Properties

CAS No.

1960-49-2

Molecular Formula

C18H16Cl2F4N2

Molecular Weight

407.2 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-3-(trifluoromethyl)aniline

InChI

InChI=1S/C18H16Cl2F4N2/c19-7-9-26(10-8-20)16-6-1-13(17(11-16)18(22,23)24)12-25-15-4-2-14(21)3-5-15/h1-6,11-12H,7-10H2

InChI Key

RBLQMVOEGQSMFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(C=C(C=C2)N(CCCl)CCCl)C(F)(F)F)F

Origin of Product

United States

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